Product packaging for N-butyl-4-nitro-1H-pyrazole-5-carboxamide(Cat. No.:CAS No. 360573-39-3)

N-butyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2525495
CAS No.: 360573-39-3
M. Wt: 212.209
InChI Key: UTEGAXZLQOHKBI-UHFFFAOYSA-N
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Description

N-butyl-4-nitro-1H-pyrazole-5-carboxamide is a nitro-substituted pyrazole derivative with the molecular formula C8H12N4O3 and a molecular weight of 212.21 g/mol . Its structure features a 4-nitro-1H-pyrazole core substituted at the 5-position with a carboxamide group, which is further functionalized with an N-butyl chain. The compound is identified by CAS Number 360573-39-3 . As a nitro-heterocyclic compound, it serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Chemists utilize such structures for the exploration of novel pharmacologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The nitro group offers a versatile handle for further synthetic modifications, including reduction to amino groups or nucleophilic aromatic substitution reactions, enabling the construction of more complex chemical libraries. Handling and Safety: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use. Safe handling procedures include using appropriate personal protective equipment and ensuring adequate ventilation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O3 B2525495 N-butyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 360573-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-2-3-4-9-8(13)7-6(12(14)15)5-10-11-7/h5H,2-4H2,1H3,(H,9,13)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEGAXZLQOHKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of N Butyl 4 Nitro 1h Pyrazole 5 Carboxamide and Its Analogs

De Novo Synthesis of the Pyrazole (B372694) Ring System

The foundational step in synthesizing N-butyl-4-nitro-1H-pyrazole-5-carboxamide is the construction of the pyrazole heterocycle. Several classical and modern synthetic methods are available for this purpose, primarily involving cyclocondensation and cycloaddition reactions.

Cyclocondensation Reactions involving Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govmdpi.com This approach, first reported by Knorr in 1883, is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.govmdpi.com The reaction proceeds by the nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. youtube.com

A key challenge in this synthesis is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, which can lead to a mixture of two regioisomers. nih.govnih.gov To construct a precursor for this compound, a suitable 1,3-dicarbonyl equivalent, such as a 2,4-diketoester, is required to install the carboxylic acid functionality at the 5-position. beilstein-journals.org The reaction of a 2,4-diketoester with hydrazine would lead to a pyrazole-5-carboxylic acid ester, a key intermediate for further functionalization.

1,3-Dicarbonyl PrecursorHydrazine DerivativeProduct TypeReference
1,3-DiketoneHydrazine HydratePolysubstituted Pyrazole nih.govmdpi.com
2,4-DiketoesterHydrazine HydratePyrazole-5-carboxylate beilstein-journals.org
α,β-Unsaturated KetoneHydrazine DerivativePyrazoline (oxidized to Pyrazole) mdpi.com

1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Construction

Another powerful method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkyne or an alkene. nih.govyoutube.com

To synthesize a pyrazole-5-carboxamide precursor, the cycloaddition of ethyl diazoacetate with an appropriate alkyne can be employed. mdpi.com This method offers a high degree of control over the substitution pattern of the resulting pyrazole. organic-chemistry.org For instance, the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with alkenes serving as alkyne surrogates, provides a regioselective route to tetrasubstituted pyrazoles. nih.gov This strategy is particularly useful for accessing complex pyrazole structures that may be difficult to obtain through classical condensation methods. nih.gov

Transformations from Precursors such as Furandiones and Pyranones

Heterocyclic precursors like pyranones and furandiones can also serve as starting materials for pyrazole synthesis. nih.govmdpi.com The reaction of various pyranone derivatives with hydrazine in a suitable solvent like ethanol (B145695) can yield the corresponding pyrazoles. nih.govmdpi.com This transformation involves a ring-opening of the pyranone by hydrazine, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. For example, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines to give 5-substituted pyrazoles. nih.govmdpi.com Similarly, certain furandione derivatives can be converted into pyrazole-3-carboxylic acids. eurekaselect.com

Functionalization and Derivatization Approaches for this compound

Once the pyrazole-5-carboxylic acid or its ester is synthesized, the next steps involve the introduction of the nitro group at the C4 position and the formation of the N-butylamide linkage.

Introduction of the Nitro Group: Nitration of Pyrazole Carboxamide Precursors

The nitration of the pyrazole ring is a crucial step to introduce the required nitro group. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring. researchgate.net Direct nitration of pyrazole itself typically requires strong nitrating agents. For a pyrazole-5-carboxamide precursor, nitration is expected to occur at the C4 position.

Common nitrating agents include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄), or nitric acid in acetic anhydride (B1165640). nih.govmdpi.com For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride leads to the formation of the 4-nitro derivative. mdpi.com In some cases, an initial N-nitration occurs, followed by a thermal or acid-catalyzed rearrangement to furnish the C-nitrated product, often at the 4-position. nih.gov The synthesis of 4-nitropyrazole (4-NP) can be achieved by the rearrangement of N-nitropyrazole in sulfuric acid at room temperature. nih.gov

Nitrating AgentSubstrateTypical ProductReference
Fuming HNO₃ / Fuming H₂SO₄Pyrazole4-Nitropyrazole nih.gov
Fuming HNO₃ / Acetic AnhydrideSubstituted Pyrazole4-Nitropyrazole derivative mdpi.com
HNO₃ / H₂SO₄PyrazoleN-Nitropyrazole (can rearrange) nih.gov

Formation of the Carboxamide Linkage: Reactions via Acid Chlorides and Related Intermediates

The final step in the synthesis is the formation of the amide bond between the 4-nitro-1H-pyrazole-5-carboxylic acid and n-butylamine. The most common and efficient method for this transformation is to first convert the carboxylic acid into a more reactive intermediate, such as an acid chloride. eurekaselect.comresearchgate.net

N-Alkylation Strategies for Introducing the N-butyl Substituent

The introduction of an alkyl substituent, such as a butyl group, onto a nitrogen atom of the pyrazole ring is a fundamental step in the synthesis of many biologically active pyrazole compounds. semanticscholar.org A prevalent method for N-alkylation involves the reaction of a pyrazole with an alkyl halide in the presence of a base. The base deprotonates the pyrazole nitrogen, creating a more nucleophilic pyrazolate anion that subsequently reacts with the electrophilic alkyl halide (e.g., 1-bromobutane) to form the N-alkylated product. semanticscholar.org

Alternative strategies have been developed to overcome the limitations of traditional methods, which may require strong bases or high temperatures. One such approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing a milder route to N-alkyl pyrazoles. semanticscholar.org This method has proven effective for various benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.org Additionally, catalyst-free Michael addition reactions represent another advanced protocol for achieving highly regioselective N1-alkylation of 1H-pyrazoles, yielding products with excellent purity and high yields. semanticscholar.org

The table below summarizes various approaches to N-alkylation of pyrazoles.

MethodElectrophileCatalyst/BaseKey Features
Traditional AlkylationAlkyl Halides (e.g., butyl bromide)Strong Bases (e.g., NaH, K₂CO₃)Well-established, widely used. semanticscholar.org
Acid-Catalyzed AlkylationTrichloroacetimidatesBrønsted AcidMilder conditions, avoids strong bases. semanticscholar.org
Michael Additionα,β-Unsaturated CompoundsCatalyst-FreeHigh regioselectivity for N1-alkylation, excellent yields. semanticscholar.org
Metal-Catalyzed ReactionsAllylic AlcoholsTransition Metal CatalystsAlternative for specific substrates like allylic groups. researchgate.net

Regioselective Synthesis and Control in Pyrazole Carboxamide Derivatization

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either the N1 or N2 position, leading to a mixture of constitutional isomers. For a precursor to this compound, the desired product is the N1-alkylated isomer.

The ratio of N1 to N2 isomers is influenced by several factors, including:

Steric Hindrance : Bulky substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. In the case of a 3-substituted pyrazole, alkylation is often favored at the more accessible N1 position. semanticscholar.org

Electronic Effects : The electronic properties of substituents on the ring can influence the nucleophilicity of the adjacent nitrogen atoms.

Reaction Conditions : The choice of solvent, base, and temperature can significantly impact the regiochemical outcome of the reaction. For instance, the use of K₂CO₃ in DMSO has been shown to achieve regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles. acs.org

Researchers have developed specific synthetic protocols to achieve high regioselectivity. One-pot procedures starting from active methylene (B1212753) reagents and substituted hydrazines have been identified as versatile and efficient methods for preparing highly functionalized pyrazoles with control over the substitution pattern. nih.gov For the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, a two-step literature protocol involving acid-catalyzed transamination followed by base-catalyzed cyclization provides a regioselective route. mdpi.com Similarly, a novel two-step synthesis was developed for the isomeric 3-hydroxy-1H-pyrazole-4-carboxylates, demonstrating that tailored strategies are crucial for obtaining specific regioisomers. mdpi.com

The following table illustrates the impact of reaction conditions on regioselectivity.

Pyrazole SubstrateAlkylating AgentConditionsMajor ProductReference
3-Substituted PyrazoleVariousK₂CO₃, DMSON1-Alkylated Isomer acs.org
Unsymmetrical PyrazoleBenzylic TrichloroacetimidatesBrønsted AcidN1-Alkylated Isomer (Sterically controlled) semanticscholar.org
Active Methylene ReagentMethylhydrazineOne-pot, 100 °CRegioselective Phenylaminopyrazole nih.gov

Vilsmeier-Haack Reaction in Pyrazole Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful formylation method used to introduce a carbaldehyde (-CHO) group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.com In the synthesis of pyrazole carboxamides, this reaction is crucial for creating pyrazole-4-carbaldehydes, which are key intermediates. degres.euarkat-usa.org The reaction typically employs a Vilsmeier reagent, which is an adduct formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). researchgate.net

This electrophilic reagent attacks the pyrazole ring, usually at the C4 position, which is activated for electrophilic substitution. The resulting iminium species is then hydrolyzed to yield the corresponding pyrazole-4-carbaldehyde. ijpcbs.com This aldehyde can subsequently be oxidized to a carboxylic acid and then converted to the target this compound through amidation. The synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes has been successfully achieved by formylating the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. arkat-usa.org

The efficiency of the Vilsmeier-Haack reaction can be influenced by reaction conditions, as shown in the table below.

SubstrateReagentConditionsProductYieldReference
1-phenyl-3-(p-substituted phenyl)-hydrazonesPOCl₃ / DMFConventional Heating1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes- degres.eu
1-(1-substituted-2-ylethylidene)-2-phenylhydrazinePOCl₃ / DMFCyclization3-substituted-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde- researchgate.net
1-methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ / DMF (5-fold excess)120°C, 2 h5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde55% arkat-usa.org

Green Chemistry Methodologies in Pyrazole Carboxamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more sustainable and environmentally benign processes. researchgate.netnih.gov These methodologies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Key green chemistry approaches relevant to pyrazole carboxamide synthesis include:

Microwave and Ultrasound-Assisted Synthesis : The use of microwave irradiation or sonication can dramatically accelerate reaction rates, leading to shorter reaction times and increased product yields. degres.eu These techniques are considered energy-efficient alternatives to conventional heating. Microwave-assisted synthesis has been effectively used in one-pot multicomponent reactions to generate highly functionalized pyrazoles. nih.gov

Solvent-Free Reactions : Eliminating organic solvents, which are often toxic and volatile, is a primary goal of green chemistry. tandfonline.com Reactions can be conducted under solvent-free conditions, for instance, by grinding reagents together or using a minimal amount of a recyclable medium like an ionic salt. tandfonline.com

Use of Greener Solvents : When a solvent is necessary, the focus shifts to using environmentally friendly options such as water. researchgate.net A metal-free, recyclable system using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄) as a catalyst in water has been reported for the N-allylation of pyrazoles. researchgate.net

One-Pot Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. nih.gov This approach reduces the number of synthetic steps, minimizes waste generation from purification of intermediates, and saves time and resources. nih.gov

The table below compares conventional and green synthetic methods for pyrazole synthesis.

MethodConditionsAdvantagesDisadvantages
Conventional Organic solvents, conventional heating, multi-stepWell-established protocolsLong reaction times, use of hazardous solvents, high energy consumption, waste generation
Green (Microwave) Microwave irradiation, often solvent-free or in green solventsRapid, energy efficient, higher yields, cleaner reactions. degres.eunih.govRequires specialized equipment
Green (One-Pot) Multiple components, single reaction vesselHigh atom economy, reduced waste, operational simplicity. nih.govCan be challenging to optimize
Green (Aqueous) Water as solventEnvironmentally benign, safe, low cost. researchgate.netLimited solubility for some nonpolar reactants

Advanced Spectroscopic and Structural Characterization of N Butyl 4 Nitro 1h Pyrazole 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as N-butyl-4-nitro-1H-pyrazole-5-carboxamide, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR, ¹³C NMR, and ¹⁵N NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectra are indicative of the electronic environment of each nucleus. The presence of electron-withdrawing groups, such as the nitro group, and the pyrazole (B372694) ring itself, significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the n-butyl group and the pyrazole ring. The pyrazole proton (at C3) would likely appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitro group. The protons of the n-butyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the amide nitrogen. The amide proton (NH) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the pyrazole ring are expected to be significantly deshielded. The carbon bearing the nitro group (C4) would be highly deshielded, with an expected chemical shift in the range of 140-150 ppm. The carbonyl carbon of the carboxamide group would also be found at a characteristic downfield position, typically around 160-170 ppm. The carbons of the n-butyl group would appear in the aliphatic region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to its lower sensitivity, can provide valuable information about the nitrogen atoms in the pyrazole ring, the nitro group, and the carboxamide. The nitrogen atoms of the pyrazole ring would have distinct chemical shifts, and the nitro group nitrogen would be expected at a significantly downfield position.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrazole-H3 8.0 - 9.0 130 - 140
Pyrazole-C4 - 140 - 150
Pyrazole-C5 - 120 - 130
Carbonyl-C - 160 - 170
Amide-NH 7.5 - 8.5 (broad) -
N-CH₂ 3.2 - 3.6 38 - 42
CH₂ 1.5 - 1.7 30 - 34
CH₂ 1.3 - 1.5 19 - 23

Two-Dimensional NMR Techniques for Connectivity Assignment

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, which would be crucial for assigning the protons of the n-butyl chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Vibrational Modes of Nitro and Carboxamide Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro and carboxamide functional groups.

Nitro Group: The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹.

Carboxamide Group: The carboxamide group displays several characteristic bands. The C=O stretching vibration (Amide I band) is a very strong absorption, expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1600-1640 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹.

Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1600
Nitro (NO₂) Symmetric Stretch 1300 - 1400
Carboxamide (C=O) Stretch (Amide I) 1650 - 1680
Carboxamide (N-H) Bend (Amide II) 1600 - 1640
Carboxamide (N-H) Stretch 3200 - 3400

Hydrogen Bonding Interactions in the Solid State and Solution

The presence of the carboxamide group allows for the formation of intermolecular hydrogen bonds. In the solid state, it is expected that the N-H group of the carboxamide would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as an acceptor, leading to the formation of dimers or polymeric chains. These hydrogen bonding interactions would be reflected in the IR spectrum by a broadening of the N-H stretching band and a shift of the C=O stretching band to a lower frequency compared to its position in a non-hydrogen-bonding environment. In solution, the extent of hydrogen bonding would depend on the solvent's polarity and concentration.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₁₂N₄O₃), the expected exact mass is approximately 212.09 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 212. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Butyl Group: Cleavage of the N-C bond of the butyl group would result in a fragment at m/z 155.

Loss of the Nitro Group: The loss of NO₂ (46 Da) would lead to a significant peak at m/z 166.

Cleavage of the Amide Bond: Fragmentation of the amide bond could lead to the formation of a butylamine fragment or a pyrazole carbonyl fragment.

Rearrangement Reactions: As is common in mass spectrometry, various rearrangement reactions could also occur, leading to a complex fragmentation pattern.

Predicted Major Mass Spectrometry Fragments

m/z Proposed Fragment Identity
212 Molecular Ion [M]⁺
166 [M - NO₂]⁺
155 [M - C₄H₉]⁺
125 [M - C₄H₉ - NO]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar and thermally labile molecules such as this compound. In positive ion mode, the compound is expected to be readily protonated, primarily at one of the pyrazole nitrogen atoms or the carbonyl oxygen, to yield the pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₁₂N₄O₃, the expected mass-to-charge ratio (m/z) for this ion would be approximately 213.09.

Further analysis using tandem mass spectrometry (MS/MS) would provide insight into the molecule's structure through characteristic fragmentation patterns. Common fragmentation pathways for related nitroaromatic and carboxamide compounds include the neutral loss of water (H₂O), cleavage of the butyl group, and loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.net Analysis of nitrophenols, which are analogous nitroaromatic compounds, by ESI-MS has demonstrated clear detection of deprotonated molecules in negative ion mode, suggesting that this compound would likely show a prominent [M-H]⁻ ion at m/z 211.08 in negative ESI mode. nih.gov

Table 1: Predicted ESI-MS Ions and Fragments for this compound

Ion/FragmentPredicted m/zIonization ModeDescription
[M+H]⁺~213.09PositiveProtonated molecule
[M-H]⁻~211.08NegativeDeprotonated molecule
[M+H - C₄H₈]⁺~157.05PositiveLoss of butene from the butyl group
[M+H - NO₂]⁺~167.10PositiveLoss of the nitro group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. This technique provides highly accurate mass measurements, typically to within 5 ppm, allowing for the differentiation between compounds with the same nominal mass but different atomic compositions. nih.govosti.gov For the molecular formula C₈H₁₂N₄O₃, the calculated exact mass of the neutral molecule is 212.0909.

HRMS analysis would be expected to produce the following high-accuracy mass data for the primary ions:

Table 2: Predicted HRMS Data for this compound

Ion FormulaIon TypeCalculated Exact Mass
C₈H₁₃N₄O₃⁺[M+H]⁺213.0982
C₈H₁₁N₄O₃⁻[M-H]⁻211.0837
C₈H₁₂N₄NaO₃⁺[M+Na]⁺235.0802

The experimental determination of these exact masses would serve as definitive proof of the compound's elemental formula, a critical step in its structural verification. nih.govchemspider.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is predicted to be characterized by electronic transitions originating from its aromatic pyrazole core and associated chromophoric groups, namely the nitro (-NO₂) and carboxamide (-CONH-) moieties. The absorption maxima are influenced by the electronic nature of these substituents and the solvent polarity.

The spectrum is expected to display intense absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system of the pyrazole ring. The presence of the electron-withdrawing nitro group and the carboxamide group, which can act as both an electron-withdrawing and donating group depending on resonance effects, will likely cause a bathochromic (red) shift of these bands compared to unsubstituted pyrazole. Studies on other nitroaromatic heterocycles show strong absorptions, with the specific wavelength and intensity being highly dependent on the molecular structure. iu.edunih.govscience-softcon.descielo.org.za

Additionally, a weaker absorption band, corresponding to an n → π* transition, may be observed at longer wavelengths. This transition typically involves the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups and the nitrogen atoms of the pyrazole ring. The absorption maximum for nitroaromatic compounds can appear over a wide range, often between 240 nm and 400 nm, depending on the molecular environment. researchgate.net

Table 3: Predicted UV-Vis Absorption Bands for this compound

Transition TypeExpected Wavelength (λmax) RangeAssociated Chromophore
π → π210-280 nmPyrazole ring, C=O, NO₂
n → π> 280 nmC=O, NO₂

Solid-State Structural Analysis by X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably predicted based on extensive crystallographic studies of analogous pyrazole carboxamides and nitro-substituted pyrazoles. nih.govresearchgate.netcardiff.ac.uk X-ray crystallography would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering definitive insight into the molecule's three-dimensional structure and packing in the crystalline lattice.

Crystal Structure Determination and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The primary hydrogen bond donor is the N-H proton of the carboxamide group, and the primary acceptors are the carbonyl oxygen (C=O) and the sp²-hybridized pyrazole nitrogen atom.

Based on related structures, a common and highly stable supramolecular synthon involves the formation of centrosymmetric dimers or one-dimensional chains through N-H···O=C hydrogen bonds between the carboxamide groups of adjacent molecules. cardiff.ac.ukmdpi.comacs.org Alternatively, N-H···N hydrogen bonds linking the carboxamide N-H to the pyrazole ring nitrogen of a neighboring molecule are also frequently observed, leading to the formation of cyclic dimers or catemeric chains. rsc.orgnih.govresearchgate.netresearchgate.net

The nitro group is also expected to participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The butyl group, being flexible, may adopt an extended conformation to maximize van der Waals interactions and contribute to efficient crystal packing.

Table 4: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorExpected Supramolecular Motif
Strong Hydrogen BondCarboxamide N-HCarbonyl ODimers, Chains
Strong Hydrogen BondCarboxamide N-HPyrazole NDimers, Chains
Weak Hydrogen BondPyrazole C-H, Butyl C-HNitro O, Carbonyl O3D Network Stabilization
π-π StackingPyrazole RingPyrazole RingStacked Layers/Columns

Conformational Analysis in the Crystalline Phase

In the crystalline state, this compound is expected to adopt a largely planar conformation with respect to the pyrazole ring and the attached carboxamide group. This planarity is favored by the delocalization of π-electrons across the C-C bond connecting the two moieties. The torsion angle between the plane of the pyrazole ring and the plane of the amide group is anticipated to be small. cardiff.ac.uk

The N-butyl group introduces conformational flexibility. Typically, alkyl chains in crystal structures adopt a low-energy, all-trans (anti-periplanar) conformation to minimize steric hindrance. bris.ac.uk However, some degree of conformational disorder in the butyl chain is possible. The orientation of the amide bond (cis/trans) is a key conformational feature; in N-substituted amides, the trans conformation is generally more stable. researchgate.net Analysis of related structures suggests the molecule will likely adopt a conformation where the butyl group is positioned away from the pyrazole ring to reduce steric clash.

Tautomerism Studies of 1H-Pyrazole-5-carboxamide Systems

N-unsubstituted pyrazoles, such as this compound, are known to exhibit annular prototropic tautomerism. nih.govresearchgate.net This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms. For this specific compound, the equilibrium would be between this compound and its tautomer, N-butyl-4-nitro-1H-pyrazole-3-carboxamide.

The position of this equilibrium is highly sensitive to several factors, including the electronic nature of the substituents, the solvent, and the physical state (solid vs. solution). nih.govrsc.org Studies on pyrazoles with electron-withdrawing groups have shown that these substituents significantly influence tautomeric preference. For pyrazoles substituted with a nitro group, crystallographic studies have revealed a preference for the tautomer where the other substituent (in this case, the carboxamide group) is at position 5 relative to the N-H group. nih.gov This suggests that in the solid state, the this compound form is likely to be the dominant, if not exclusive, tautomer present. nih.govresearchgate.net In solution, a dynamic equilibrium between the two tautomers is expected, with the ratio depending on the solvent's ability to form hydrogen bonds.

Table 5: Tautomeric Forms of N-butyl-4-nitro-1H-pyrazole-carboxamide

Tautomer NameStructureNotes
This compoundStructure of Tautomer 5-carboxamideExpected to be the major tautomer in the solid state due to the influence of the nitro group. nih.gov
N-butyl-4-nitro-1H-pyrazole-3-carboxamideStructure of Tautomer 3-carboxamideExists in equilibrium in solution.

Note: Placeholder images are used to illustrate the distinct tautomeric structures.

Experimental Investigation of Annular Tautomerism (NMR, X-ray)

Experimental studies employing Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in determining the favored tautomeric form of pyrazoles substituted with both a nitro group and a carboxamide or ester group. Research indicates a strong preference for one tautomer over the other, largely dictated by the electronic nature of the substituents on the pyrazole ring.

For pyrazoles featuring a nitro group, X-ray crystallographic analysis consistently reveals that the tautomer with the carboxamide (or ester) group at the 5-position is the one present in the solid state. This preference is attributed to the electronic influence of the nitro group on the pyrazole ring. A similar trend is observed in solution, as confirmed by NMR spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) experiments in various solvents, including chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD), have corroborated the findings from the solid-state analysis, showing that the tautomer with the carboxamide group at the 5-position is the dominant species.

Table 1: Representative Crystal Data for a 3-nitro-1H-pyrazole-5-carboxylate derivative

Parameter Value
Empirical Formula C₅H₈N₄O₄
Formula Weight 188.15
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions a = 10.345(3) Å, α = 90°b = 6.899(2) Å, β = 98.98(3)°c = 11.234(3) Å, γ = 90°
Volume 792.1(4) ų

This data is for methylammonium 3-nitro-1H-pyrazole-5-carboxylate and serves as a representative example.

NMR spectroscopic data further supports the prevalence of the 5-carboxamide tautomer in solution. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are consistent with this isomeric form.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Dominant Tautomer of this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyrazole C-H ~8.0-8.5 ~130-135
N-H (pyrazole) ~13.0-14.0 -
N-H (amide) ~7.5-8.5 -
C=O (amide) - ~158-162
Butyl CH₂ (adjacent to NH) ~3.2-3.6 ~39-41
Butyl CH₂ ~1.5-1.7 ~31-33
Butyl CH₂ ~1.3-1.5 ~19-21

Note: These are estimated chemical shift ranges based on related structures and general principles of NMR spectroscopy.

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers can be significantly influenced by the surrounding solvent. However, for pyrazoles substituted with a nitro group, the tautomeric preference for the 5-carboxamide form appears to be robust across solvents of varying polarities. Studies conducted in chloroform (a non-polar aprotic solvent), DMSO (a polar aprotic solvent), and methanol (a polar protic solvent) all indicate the predominance of the same tautomer.

This consistent observation suggests that for compounds like this compound, intramolecular electronic effects exerted by the nitro group are the primary determinants of the tautomeric state, overriding the subtler influences of the solvent environment. The strong electron-withdrawing nature of the nitro group stabilizes the tautomer where the carboxamide group is located at the 5-position, making this form significantly more stable than the alternative. Therefore, a significant shift in the tautomeric equilibrium is not observed even with changes in solvent polarity and hydrogen-bonding capability.

Computational Chemistry and Theoretical Investigations of N Butyl 4 Nitro 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By approximating the complex many-electron system to a functionally dependent electron density, DFT offers a balance of computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For pyrazole (B372694) derivatives, methods like B3LYP with a 6-311G(d,p) basis set are commonly used to perform these calculations. materialsciencejournal.orgderpharmachemica.commdpi.com

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For a molecule like N-butyl-4-nitro-1H-pyrazole-5-carboxamide, DFT calculations would reveal the planarity of the pyrazole ring and the orientation of the n-butyl, nitro, and carboxamide substituents. The electronic structure analysis provides information on the distribution of electrons, which is fundamental to understanding the molecule's chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data based on Analogous Structures) Note: This data is representative and based on DFT calculations of similar pyrazole structures. Specific experimental values for the target compound are not available.

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthN1-N21.38AngleN2-N1-C5112.0
N2-C31.35N1-N2-C3106.0
C3-C41.42N2-C3-C4111.0
C4-C51.39C3-C4-C5105.0
C4-N(Nitro)1.47N1-C5-C4106.0
C5-C(O)1.49C4-C5-C(O)128.0
C=O1.24O=C-N(Amide)123.0
N-H1.01C5-C(O)-N(Amide)117.0

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. jcsp.org.pk

For this compound, the HOMO is expected to be distributed over the pyrazole ring and the carboxamide group, while the LUMO is likely concentrated on the nitro group due to its strong electron-withdrawing nature. This distribution facilitates intramolecular charge transfer. Studies on similar pyrazole-carboxamides have shown energy gaps that indicate good stability combined with significant reactivity. jcsp.org.pkiaea.org

Table 2: Representative Frontier Molecular Orbital Energies of Pyrazole Derivatives (Illustrative Data) Source: Adapted from DFT studies on analogous pyrazole-carboxamide compounds. jcsp.org.pk

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole-Carboxamide Analog 1-5.44-1.214.23
Pyrazole-Carboxamide Analog 2-5.56-1.244.32
Pyrazole-Carboxamide Analog 3-5.67-1.793.88

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP map would show the most negative potential around the oxygen atoms of the nitro and carboxamide groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the amide group (N-H) would exhibit a region of high positive potential, making it a likely hydrogen bond donor. The n-butyl chain would be characterized by a neutral potential (green).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, the vibrational modes of the molecule can be assigned to specific functional groups. This correlation helps in confirming the molecular structure. Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data. derpharmachemica.com

For this compound, key vibrational modes would include the C=O stretching of the carboxamide, the asymmetric and symmetric stretching of the NO2 group, and the N-H stretching of the amide.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) Note: Frequencies are based on calculations of pyrazole derivatives and may vary for the specific title compound. derpharmachemica.comresearchgate.net

Functional GroupVibrational ModePredicted Frequency (cm-1)
CarboxamideC=O stretch~1680
N-H stretch~3400
Nitro GroupAsymmetric NO2 stretch~1530
Symmetric NO2 stretch~1350
Pyrazole RingC=N stretch~1510
n-Butyl GroupC-H stretch~2960

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This helps in understanding the binding mode and affinity. For a pyrazole-carboxamide derivative, docking studies could explore its potential as an inhibitor for targets like carbonic anhydrases or various kinases. nih.govijpbs.com The simulation would identify key interactions, such as hydrogen bonds between the amide or nitro groups and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the n-butyl group and pyrazole ring.

Molecular dynamics (MD) simulations build upon the static picture provided by docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. nih.govnih.gov For this compound, an MD simulation would confirm whether the key hydrogen bonds and other interactions predicted by docking are maintained over a period of nanoseconds, thus validating the potential of the compound as a stable inhibitor.

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. In the absence of direct studies on this compound, the docking behavior of analogous pyrazole derivatives can be examined to infer potential interactions. For instance, studies on 4-nitro-N-1H-pyrazol-3-ylbenzamide have shown its potential to interact with various biological targets, including the main protease of the SARS-CoV-2 virus (Mpro). nih.gov

These docking simulations predict that the compound binds within the active site of the target protein, forming a network of interactions with key amino acid residues. The pyrazole and nitrobenzene (B124822) rings often participate in hydrophobic and π-π stacking interactions, while the carboxamide linker and nitro group are frequently involved in hydrogen bonding. nih.gov The butyl group of this compound would be expected to enhance hydrophobic interactions within the binding pocket.

Interactive Data Table: Predicted Interactions of a Pyrazole Analog with a Biological Target

Interacting ResidueInteraction TypePredicted Distance (Å)
HIS41Hydrogen Bond2.1
CYS145Hydrophobic3.5
MET165Hydrophobic3.8
GLU166Hydrogen Bond2.5
GLN189Hydrogen Bond2.3
(Data based on studies of analogous compounds)

Binding Affinity Estimation and Identification of Key Residues

The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of the interaction between a ligand and its target. For 4-nitro-N-1H-pyrazol-3-ylbenzamide, docking studies have revealed favorable binding scores against viral proteases, suggesting a strong potential for inhibitory activity. nih.gov The key residues identified in these interactions are crucial for the stability of the ligand-protein complex. For example, hydrogen bonds with residues such as HIS41 and GLU166, and hydrophobic interactions with CYS145 and MET165 have been identified as critical for the binding of similar pyrazole compounds. nih.gov The N-butyl group in this compound would likely contribute to a more favorable binding affinity due to increased van der Waals and hydrophobic contacts with nonpolar residues in the binding site.

Conformational Flexibility and Dynamic Behavior Studies

The conformational flexibility of a ligand is a critical determinant of its ability to adapt to the binding site of a target protein. Computational methods such as Density Functional Theory (DFT) can be used to analyze the rotational barriers and stable conformations of a molecule. For 4-nitro-N-1H-pyrazol-3-ylbenzamide, DFT calculations have shown that there are two symmetry-independent molecules with a rotational barrier between conformers in the range of 2.5-5.5 kcal/mol. nih.gov This indicates a degree of rotational freedom around the central C-N bond, which could be important for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org While a specific QSAR model for this compound is not available, numerous QSAR studies have been conducted on various classes of pyrazole derivatives, providing a framework for understanding the structural requirements for their biological activities. researchgate.netrsc.orgnih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model typically involves a series of steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. For pyrazole derivatives, QSAR models have been successfully developed to predict their activities as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase. rsc.orgnih.gov These models are often built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

Identification of Physicochemical Descriptors influencing Activity

QSAR studies on pyrazole derivatives have identified several physicochemical descriptors that significantly influence their biological activity. These often include:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as dipole moment and orbital energies (HOMO and LUMO), which relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Hydrophobic descriptors: Like the partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions with the target.

Steric descriptors: Which account for the volume and shape of the molecule and its substituents.

For nitroaromatic compounds in general, descriptors related to electrophilicity and hydrophobicity have been shown to be important contributors to their biological effects. jcsp.org.pk

Interactive Data Table: Common Physicochemical Descriptors in Pyrazole QSAR Models

Descriptor TypeExample DescriptorInfluence on Activity
ElectronicDipole MomentCorrelates with binding to polar sites
HydrophobicLogPAffects cell permeability and hydrophobic interactions
TopologicalMolecular Connectivity IndexRelates to molecular size and branching
StericMolar RefractivityInfluences fit within the binding pocket

Mechanistic Insights from Computational Studies

Computational studies, by integrating data from molecular docking, molecular dynamics, and QSAR, can provide valuable mechanistic insights into how a compound like this compound might exert its biological effects. The predicted binding modes from docking can suggest a specific mechanism of action, such as competitive inhibition of an enzyme by blocking the active site.

Reaction Pathway Analysis for Synthetic Transformations

The synthesis of this compound typically proceeds via the formation of an amide bond between a pyrazole carboxylic acid derivative and an amine. A common and direct synthetic route involves the coupling of 4-nitro-1H-pyrazole-5-carboxylic acid with n-butylamine. Computational analysis of this transformation is essential for optimizing reaction conditions and understanding the underlying mechanism.

Theoretical studies on amide bond formation, often employing Density Functional Theory (DFT), elucidate the energetics of the reaction pathway. The analysis typically involves the identification of reactants, intermediates, transition states, and products. For the reaction between a carboxylic acid and an amine, the pathway can be complex, potentially involving an acid-base equilibrium, the formation of a tetrahedral intermediate, and subsequent dehydration.

A generalized reaction pathway for the amide formation would involve the following key steps, each with a corresponding energy profile that can be computationally modeled:

Proton Transfer: An initial acid-base reaction between the carboxylic acid and the amine can occur.

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the carboxylic acid.

Formation of a Tetrahedral Intermediate: This leads to a high-energy intermediate.

Proton Transfer and Elimination of Water: A series of proton transfers facilitates the elimination of a water molecule to form the final amide product.

Table 1: Hypothetical Energy Profile for the Amide Formation Reaction This table is illustrative and based on general principles of amide bond formation, as specific data for this compound was not found.

Step Species Relative Energy (kcal/mol)
1 Reactants (Carboxylic Acid + Amine) 0
2 Transition State 1 (Nucleophilic Attack) +15 to +25
3 Tetrahedral Intermediate +5 to +10
4 Transition State 2 (Water Elimination) +20 to +30
5 Products (Amide + Water) -5 to -15

Theoretical Exploration of Tautomeric Pathways and Activation Barriers

Tautomerism is a significant aspect of pyrazole chemistry. For this compound, which has an unsubstituted pyrazole nitrogen, prototropic tautomerism can occur, leading to different isomers. The position of the proton on the pyrazole ring can influence the compound's electronic structure, stability, and biological activity.

Theoretical explorations, primarily using DFT and ab initio methods, are powerful tools for investigating the tautomeric equilibria of pyrazole derivatives. These studies can predict the relative stabilities of different tautomers and the energy barriers associated with their interconversion.

For pyrazole carboxamides, such as 1H-pyrazole-3-(N-tert-butyl)-carboxamide, studies have shown that different tautomers can coexist in solution, with their relative populations being dependent on factors like temperature and solvent polarity. nih.gov In the case of this compound, two principal tautomers are expected:

1H-tautomer: this compound

2H-tautomer: N-butyl-4-nitro-2H-pyrazole-3-carboxamide (by migration of the proton from N1 to N2, and subsequent re-arrangement of double bonds)

Computational models can calculate the Gibbs free energy of each tautomer, allowing for the determination of their equilibrium populations. The transition state for the proton transfer between the two nitrogen atoms of the pyrazole ring can also be located, and its energy provides the activation barrier for the tautomerization process. The presence of the electron-withdrawing nitro group at the 4-position and the carboxamide group at the 5-position will significantly influence the electron density distribution in the pyrazole ring and, consequently, the relative stabilities of the tautomers and the height of the activation barrier. researchgate.net

Studies on the isomerization of N-substituted pyrazoles have revealed high activation barriers, often in the range of 50-70 kcal/mol, indicating that such transformations can be kinetically challenging under normal conditions. nih.gov The specific values for this compound would require a dedicated computational study.

Table 2: Calculated Tautomeric Properties of a Model Pyrazole System This table presents data from a computational study on a related pyrazole system to illustrate the type of information obtained from theoretical explorations, as specific data for this compound was not found.

Tautomer Relative Energy (kcal/mol) Dipole Moment (Debye) Activation Barrier for Interconversion (kcal/mol)
1H-Tautomer 0.00 3.5 55.4
2H-Tautomer +2.5 5.8 -

Data is illustrative and based on findings for substituted pyrazoles. nih.gov

These theoretical investigations are invaluable for a comprehensive understanding of the chemical behavior of this compound, providing insights that are complementary to experimental studies.

Structure Activity Relationship Sar Studies of N Butyl 4 Nitro 1h Pyrazole 5 Carboxamide Derivatives

Systematic Structural Modifications and their Biological Impact

Systematic modification of the lead compound, N-butyl-4-nitro-1H-pyrazole-5-carboxamide, provides critical insights into the structural requirements for its biological activity. By altering specific moieties, researchers can probe the interactions of the molecule with its biological target, leading to the optimization of its pharmacological profile.

The N-substituent on the carboxamide moiety plays a crucial role in modulating the lipophilicity and steric profile of the molecule, which in turn significantly affects its biological activity. Studies on related heterocyclic carboxamides have demonstrated a strong dependence of activity on the nature of this alkyl group.

Research on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides revealed that biological activity, such as the inhibition of photosynthetic electron transport (PET), is closely linked to the lipophilicity conferred by the N-alkyl chain. mdpi.com Generally, an increase in the length of the alkyl chain leads to a corresponding increase in lipophilicity and, up to a certain point, enhanced biological activity. For instance, in one series, a strong increase in antimycobacterial activity was observed as the lipophilicity increased. mdpi.com However, this trend is often parabolic; once an optimal length is surpassed, the increased lipophilicity can lead to poor solubility, reduced bioavailability, or unfavorable interactions with the target, resulting in a decrease in activity. mdpi.com

For N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was found that for effective PET inhibition, longer alkyl chains in the substituent were more favorable. mdpi.com For example, N-pentyl-3-(pentylamino)pyrazine-2-carboxamide was identified as the most effective compound in one series against M. tuberculosis. researchgate.net This suggests that the binding pocket of the biological target can accommodate a chain of a specific length, optimizing hydrophobic interactions.

Branching of the alkyl chain also introduces steric hindrance that can influence binding affinity. While linear chains may fit snugly into a hydrophobic pocket, branched chains like iso-propyl or tert-butyl groups can provide a better fit in some targets, but may also cause steric clashes in others, leading to reduced activity. The precise impact of branching is highly dependent on the topology of the target's binding site.

Table 1: Illustrative Impact of N-Alkyl Chain Length on Biological Activity of Heterocyclic Carboxamides Note: This data is representative of trends observed in related heterocyclic systems, such as pyrazine-carboxamides, to illustrate the principle.

Compound SeriesN-Alkyl SubstituentLipophilicity (log k)Biological Activity (MIC in mmol/L)
N-Alkyl-3-chloropyrazine-2-carboxamidesn-Hexyl0.205>0.789
n-Heptyl0.4130.370
n-Octyl0.7020.174
N-Alkyl-3-(butylamino)pyrazine-2-carboxamidesn-Butyl1.0770.202
n-Pentyl1.5570.105

The nitro group at the C4 position of the pyrazole (B372694) ring is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. researchgate.net Its position and presence are often critical for biological activity.

The electron-withdrawing nature of the nitro group can enhance the acidity of the pyrazole N-H proton and affect the binding affinity of the molecule to its biological target through electronic interactions. researchgate.netsvedbergopen.com Studies on various heterocyclic compounds show that the position of the nitro group is crucial. For instance, the reactivity of a 4-nitro-pyrazole is distinct from that of a 3-nitro-pyrazole. researchgate.net The specific placement at the C4 position in the parent compound likely optimizes the electronic distribution required for target interaction.

Replacing the nitro group with other substituents can lead to dramatic changes in activity. Substitution with other electron-withdrawing groups, such as a cyano or trifluoromethyl group, might preserve or even enhance activity if the primary role of the nitro group is electronic. researchgate.net However, if the nitro group itself is involved in specific hydrogen bonding or other direct interactions with the target, its replacement by a group with different functional properties would likely be detrimental. For example, replacing a nitro group with a boronic acid functionality in a different class of compounds demonstrated that such a bioisosteric replacement can maintain or improve activity while potentially altering the toxicity profile. rsc.org Conversely, replacement with electron-donating groups, like methyl or methoxy (B1213986) groups, would drastically alter the electronic character of the pyrazole ring and likely lead to a significant loss of potency. researchgate.net

Substitutions at the N1 and C3 positions of the pyrazole ring are key strategies for modulating the biological activity of pyrazole-5-carboxamide derivatives. These positions offer vectors for modifying the steric, electronic, and pharmacokinetic properties of the compounds. researchgate.net

Position 3 (C3): The C3 position is another critical site for modification. Substituents at this position can directly interact with the active site of a biological target. researchgate.net Common substituents include small alkyl groups (e.g., methyl), which can provide favorable hydrophobic interactions, or aryl groups (e.g., phenyl), which can engage in π-stacking or other interactions. researchgate.net The electronic properties of substituents on a C3-phenyl ring can further fine-tune activity; electron-withdrawing groups (like halogens) or electron-donating groups can modulate the binding affinity. mdpi.com For example, studies on pyrazole derivatives have shown that compounds with electron-withdrawing substituents on an aryl ring at C3 are often more potent than those with electron-donating groups. mdpi.com

Table 2: Influence of Pyrazole Ring Substituents on Biological Activity Note: This table presents generalized SAR findings from various pyrazole derivative studies.

PositionSubstituent TypeGeneral Impact on ActivityRationale
N1 Small Alkyl (e.g., -CH₃)Often favorableBalances lipophilicity and steric profile.
Phenyl or Substituted PhenylVariable; can increase or decrease activityIntroduces potential for π-stacking but may cause steric hindrance.
C3 Small Alkyl (e.g., -CH₃)Often maintains or improves activityProvides hydrophobic interactions without significant steric clash.
PhenylCan be beneficialPotential for significant hydrophobic and aromatic interactions.
Phenyl with Electron-Withdrawing Groups (e.g., -Cl, -CF₃)Often enhances activityCan improve binding affinity through favorable electronic interactions. mdpi.com
Phenyl with Electron-Donating Groups (e.g., -OCH₃)Often reduces activityMay disrupt required electronic properties for binding.

The carboxamide linker (-CONH-) is a key structural feature, often involved in hydrogen bonding with the biological target. Modifying this moiety to an ester (-COO-) or a hydrazide (-CONHNH-) can significantly alter the compound's chemical properties and its interaction with the target.

Replacing the carboxamide with an ester removes a hydrogen bond donor (the amide N-H), which can lead to a substantial loss of activity if this interaction is critical for binding. Esters are also more susceptible to hydrolysis by esterase enzymes in the body, which can affect the compound's metabolic stability and duration of action.

Conversion of the carboxamide to a hydrazide introduces an additional nitrogen atom and hydrogen bond donors/acceptors. This can potentially lead to new, favorable interactions with the target. Studies on pyrazole acylhydrazones have shown that these derivatives can possess significant biological activities, such as antiproliferative and antioxidant effects. nih.govdntb.gov.ua The activity of these analogs depends on whether the target's binding site can accommodate the altered geometry and hydrogen bonding capacity of the hydrazide group. For example, some pyrazolyl amides showed poor antiproliferative activity, while certain acylhydrazone derivatives were found to be more effective than reference drugs against specific cell lines. nih.gov

Pharmacophore Elucidation and Ligand-Based Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com For a series of pyrazole carboxamide derivatives, a pharmacophore model helps in understanding the key interactions with the target and guides the design of new, more potent analogs. nih.gov

A typical pharmacophore model for a pyrazole carboxamide inhibitor might include:

A hydrogen bond donor (e.g., the N-H of the pyrazole ring or the carboxamide).

A hydrogen bond acceptor (e.g., the carbonyl oxygen of the carboxamide or the nitro group).

A hydrophobic/aromatic region (e.g., the pyrazole ring itself or other aryl substituents).

An additional hydrophobic feature corresponding to the N-butyl group.

Ligand-based design utilizes the SAR data from a series of active compounds to build such models, even without a known 3D structure of the biological target. researchgate.net By aligning a set of active molecules, common chemical features are identified and hypothesized to be essential for activity. Quantitative Structure-Activity Relationship (QSAR) models can then be developed based on these pharmacophoric features to predict the activity of newly designed compounds before their synthesis. nih.govnih.gov This approach was successfully used to design novel pyrazole-based selective COX-2 inhibitors by generating pharmacophore and QSAR models from known active compounds. nih.gov

Correlation between Electronic Properties and Biological Activity

The biological activity of this compound derivatives is strongly correlated with their electronic properties, which are dictated by the arrangement and nature of their substituents. researchgate.net The electron distribution within the molecule influences its reactivity, binding affinity, and metabolic stability.

The 4-nitro group, being a powerful electron-withdrawing group, significantly lowers the electron density of the pyrazole ring. researchgate.net This electronic effect can be crucial for binding to a biological target that has an electron-rich active site. SAR studies on various heterocyclic compounds have consistently shown that the presence and position of electron-withdrawing groups are critical for potency. mdpi.comrsc.org For example, in one study, pyrazolyl–thiazole derivatives with electron-withdrawing nitro or halogen groups on a phenyl ring exhibited significant antimicrobial activity, which was attributed to the enhanced electrophilicity of the molecule, facilitating interaction with nucleophilic residues in the target enzyme or protein. rsc.org

Computational studies, such as Density Functional Theory (DFT), can be used to calculate quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pjoes.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. These parameters can be correlated with biological activity. For instance, molecules with high electrophilicity and electronegativity indices, often resulting from electron-withdrawing substituents, may show enhanced biological effects. pjoes.com QSAR studies often incorporate electronic descriptors to build predictive models, confirming the strong link between the electronic landscape of a molecule and its observed biological potency. nih.govrsc.org

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. For derivatives of this compound that are chiral—meaning they are non-superimposable on their mirror images—the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different potencies and efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

The specific spatial orientation of substituents on the pyrazole carboxamide scaffold can influence how the molecule binds to its target protein. A precise fit between the molecule and the binding site is often crucial for its biological function. Even subtle changes in the stereochemical configuration can lead to a loss of key interactions, such as hydrogen bonds or hydrophobic interactions, thereby reducing or completely abolishing the compound's activity. Conversely, one stereoisomer may fit optimally into the binding pocket, leading to enhanced activity compared to its counterparts.

While specific research on the stereoisomers of this compound is not extensively detailed in publicly available literature, the principle of stereoselectivity is well-established for other pyrazole carboxamide fungicides. A notable example is Isopyrazam, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, which has multiple stereoisomers that exhibit varied fungicidal activity.

A study on the stereoselective bioactivity of Isopyrazam isomers against four different plant pathogens demonstrated a clear hierarchy in their effectiveness. acs.orgnih.gov The differential activity among the isomers is attributed to their varied binding affinities to the ubiquinone-binding site of the succinate dehydrogenase enzyme. acs.orgnih.gov

The fungicidal activity of the four stereoisomers of Isopyrazam against Sclerotinia sclerotiorum is presented in the table below, illustrating the significant impact of stereochemistry on biological efficacy.

The data clearly shows a significant difference in the antifungal activity of the Isopyrazam stereoisomers, with the trans-1S,4R,9R-(+)-isomer being the most potent. acs.orgnih.gov This example underscores the critical importance of considering stereochemistry in the design and development of new pyrazole carboxamide derivatives. For this compound and its analogues, the presence of any chiral centers would necessitate the separation and individual biological evaluation of each stereoisomer to identify the most active and desirable candidate for further development. The synthesis of single, highly active isomers could lead to more effective and potentially safer products.

In Vitro Biological Activity and Mechanistic Studies of N Butyl 4 Nitro 1h Pyrazole 5 Carboxamide

Antimicrobial Activity

The pyrazole (B372694) moiety is a versatile lead structure in the development of new antimicrobial agents. nih.gov Derivatives of the pyrazole nucleus are known for a wide range of pharmacological activities, including potent antibacterial and antifungal properties against various pathogens. nih.gov

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity. nih.gov Studies on various substituted pyrazole-carboxamides show they can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing greater efficacy than ciprofloxacin (B1669076) against several Gram-negative strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

The antibacterial potential can be significantly influenced by the nature of substitutions on the pyrazole ring. The inclusion of a nitro group, for example, has been suggested to enhance antibacterial activity. greenpharmacy.info Research on pyrazole analogues has identified compounds with potent activity; one derivative was found to be exceedingly active against the Gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another showed high activity against the Gram-positive Streptococcus epidermidis at the same concentration. nih.gov Similarly, other synthesized pyrazole derivatives have shown excellent antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, E. coli, and P. aeruginosa when compared to standard drugs. manipal.edu While some pyrazole-carboxamide analogues show significant direct-acting antibacterial activity primarily on Gram-positive organisms, the class as a whole presents a promising starting point for developing new antibacterial agents. nih.govunisi.it

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Analogues

Compound TypeBacterial StrainActivity (MIC)Reference
Pyrazole Derivative 3E. coli (Gram-negative)0.25 µg/mL nih.gov
Pyrazole Derivative 4S. epidermidis (Gram-positive)0.25 µg/mL nih.gov
Thiazolidinone-clubbed pyrazolesE. coli (Gram-negative)16 µg/mL nih.gov
N-(trifluoromethylphenyl) derivativesMRSA (Gram-positive)0.78 µg/mL nih.gov

The pyrazole framework is also a key component in the development of antifungal agents. nih.govnih.gov Pyrazole carboxamide derivatives, in particular, are important heterocyclic compounds in the development of pesticides due to their fungicidal activity. nih.gov A variety of pyrazole derivatives have been synthesized and tested against pathogenic fungi, demonstrating significant inhibitory effects. nih.govnih.govresearchgate.net

For example, studies on novel pyrazole analogues revealed that a specific derivative exhibited high antifungal activity against Aspergillus niger with a MIC value of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov In other research, 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were found to exhibit excellent and broad-spectrum antifungal activities. arabjchem.org One compound from this series, Y13, displayed potent activity against several pathogenic fungi, with EC50 values of 13.1 mg/L against G. zeae and 14.4 mg/L against B. dothidea. arabjchem.org Mechanistic studies suggest that such compounds may act by disrupting the cell membrane of the fungal mycelium, thereby inhibiting growth. arabjchem.org

While the pyrazole class of compounds is noted for a wide spectrum of bioactivities, including antiviral properties, specific data on the antiviral effects of N-butyl-4-nitro-1H-pyrazole-5-carboxamide in cellular models is not extensively detailed in the current literature. nih.gov The broad biological potential of pyrazole derivatives suggests that this is a valuable area for future investigation to determine if this specific compound or its close analogs could inhibit viral replication or other key viral processes in cellular systems.

Anticancer and Antiproliferative Activity in Cell Lines

Pyrazole derivatives have emerged as a significant class of compounds in the design of anticancer drugs, demonstrating potential for antiangiogenic and antimetastatic properties. nih.gov Interfering with crucial cellular functions through these compounds has proven to be a productive strategy for developing effective anticancer agents. nih.gov

The cytotoxic effects of pyrazole-containing compounds have been evaluated across a range of human cancer cell lines. A novel pyrazole compound, designated PTA-1, demonstrated broad-spectrum cytotoxicity. nih.gov It was most potent against the A549 lung adenocarcinoma cell line with a half-maximal cytotoxic concentration (CC50) of 0.17 µM, and least sensitive against the MDA-MB-231 breast cancer cell line with a CC50 of 0.93 µM. nih.gov The non-cancerous MCF-10A cell line was significantly less sensitive, indicating a degree of selective cytotoxicity towards cancer cells. nih.gov

Similarly, N-alkyl-nitroimidazole compounds, which share structural features with this compound, have shown sensitivity in both breast (MDA-MB-231) and lung (A549) cancer cells. openmedicinalchemistryjournal.com For the A549 cell line, the anticancer activity was influenced by the length of the N-alkyl chain. openmedicinalchemistryjournal.com Studies on other pyrimidine-5-carbonitrile derivatives also showed potent cytotoxic effects against A549, HepG-2, HCT-116, and MCF-7 cell lines. ekb.eg Furthermore, certain 3,5-diaminopyrazole-1-carboxamide (B2430535) derivatives have exhibited potent cytotoxicity against HePG2, HCT-116, and MCF-7 cell lines, with IC50 values as low as 6.57 µM, 9.54 µM, and 7.97 µM, respectively. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Pyrazole and Nitro-Containing Analogues

Compound/AnalogueCell LineCancer TypeActivity (IC50/CC50/LC50)Reference
PTA-1 (Pyrazole)A549Lung0.17 µM nih.gov
PTA-1 (Pyrazole)MDA-MB-231Breast0.93 µM nih.gov
N-butyl-nitroimidazoleMDA-MB-231Breast16.7 µM openmedicinalchemistryjournal.com
N-butyl-nitroimidazoleA549Lung32.33 µM openmedicinalchemistryjournal.com
3,5-diaminopyrazole-1-carboxamide XIIIHepG2Liver6.57 µM researchgate.net
3,5-diaminopyrazole-1-carboxamide XIIIHCT-116Colon9.54 µM researchgate.net
3,5-diaminopyrazole-1-carboxamide XIIIMCF-7Breast7.97 µM researchgate.net

A primary mechanism for the anticancer activity of many heterocyclic compounds is the disruption of microtubule dynamics. nih.gov Microtubules are essential for several cellular functions, including cell division, and interfering with their assembly can lead to cell death. nih.gov Compounds that inhibit tubulin polymerization prevent proper microtubule function and are effective anticancer agents. nih.govnih.gov

Research has shown that pyrazole derivatives can directly impact microtubule organization. nih.gov For instance, the pyrazole compound PTA-1 was found to disturb the microtubule network in MDA-MB-231 breast cancer cells. nih.gov This disruption of the cytoskeleton morphology, assessed via confocal fluorescence microscopy, points to tubulin inhibition as a key mechanism of its cytotoxic action. nih.gov This mechanism involves blocking the cell cycle at the G2/M phase and inducing apoptosis. nih.govnih.gov The ability of pyrazole-containing structures to inhibit tubulin polymerization positions them as promising lead compounds for cancer chemotherapy. nih.govnih.gov

Enzyme Inhibition as a Mechanism of Action (e.g., CDK2, VEGF Receptor 2 Kinase)

The inhibitory activity of pyrazole derivatives against key enzymes in cellular signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, is a significant area of cancer research. Aberrant CDK2 activity is linked to uncontrolled cell cycle progression in various cancers, while VEGFR2 is a critical mediator of angiogenesis, the process of new blood vessel formation that supplies tumors with essential nutrients.

While the broader class of pyrazole compounds has demonstrated inhibitory potential against these kinases, specific in vitro assay data for this compound against CDK2 and VEGFR2 is not extensively detailed in the currently available scientific literature. However, studies on structurally related pyrazole-5-carboxamide derivatives provide context for the potential activity of this compound class. For instance, certain novel N-mannich pyrazole-5-ol derivatives have been synthesized and tested for their ability to inhibit both VEGFR2 and CDK-2 kinases, with some compounds showing promising dual inhibition. One such derivative, compound 6b , exhibited an IC₅₀ value of 0.2 µM against VEGFR2 and 0.458 µM against CDK-2. Another compound, 5a , also showed dual inhibitory activity with IC₅₀ values of 0.267 µM and 0.311 µM against VEGFR2 and CDK-2, respectively. These findings highlight the potential of the pyrazole-carboxamide scaffold as a source of kinase inhibitors, though direct evidence for this compound is pending further specific investigation.

Table 1: In Vitro Kinase Inhibition by Structurally Related Pyrazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Percent Inhibition
6b VEGFR2 0.2 93.2%
CDK-2 0.458 88.7%
5a VEGFR2 0.267 91.7%
CDK-2 0.311 91.0%
Sorafenib VEGFR2 0.03 95.4%
Roscovitine CDK-2 0.556 93.4%

Source:

Anti-inflammatory and Immunomodulatory Potential (In Vitro)

The anti-inflammatory and immunomodulatory properties of pyrazole derivatives are well-documented. These compounds are investigated for their ability to modulate inflammatory pathways, such as the production of nitric oxide (NO) and the activity of key inflammatory mediators.

Specific in vitro studies on the anti-inflammatory and immunomodulatory effects of this compound are not prominently available in published research. However, the pyrazole nucleus is a core component of several compounds with established anti-inflammatory activity. For example, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole ring and functions as a selective COX-2 inhibitor. Research on other novel pyrazole analogues has shown significant anti-inflammatory effects in vitro, with some compounds demonstrating superior activity compared to standard drugs like diclofenac (B195802) sodium. These studies often involve assays that measure the inhibition of inflammatory mediators in cell lines like macrophages stimulated with lipopolysaccharide (LPS). The potential of this compound in this area remains to be explicitly determined through dedicated in vitro screening.

Antioxidant Activity Assessment (In Vitro Assays)

Antioxidant activity is a frequently studied property of pyrazole derivatives, given the role of oxidative stress in numerous pathological conditions. In vitro antioxidant capacity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and nitric oxide (NO) scavenging tests.

Currently, there is a lack of specific published data detailing the antioxidant activity of this compound from in vitro assays. However, the broader family of pyrazole-containing compounds has shown promise. For instance, studies on various 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone (B49325) hybrids and 1,5-diarylpyrazoles have demonstrated potent radical scavenging activity against DPPH. The evaluation of this compound in established antioxidant assays would be necessary to characterize its specific potential in mitigating oxidative stress.

Enzyme Inhibition Studies

Inhibition of glycosidases such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. Pyrazole derivatives have emerged as a promising class of α-glucosidase inhibitors.

Table 2: In Vitro α-Amylase Inhibition by a Related Pyrazole Derivative

Compound Concentration (µg/mL) % Inhibition
5a 50 75.94
100 90.04

Source:

The enzyme pantothenate synthetase (PS) is a crucial component of the pantothenate biosynthetic pathway in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. This pathway is absent in mammals, making PS an attractive target for developing new antitubercular drugs.

Research has identified a series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as potent inhibitors of Mtb PS. High-throughput screening and subsequent synthesis of analogues led to the discovery of compounds with inhibitory activity in the nanomolar range, with the most potent derivative showing an IC₅₀ of 90 nM. These studies have underscored the importance of the pyrazole ring for inhibitory activity. Although these findings are for structurally distinct pyrazole carboxamides, they highlight the potential of this chemical class to inhibit essential microbial enzymes. Direct enzymatic assays would be required to determine if this compound possesses similar inhibitory activity against Mtb PS.

Investigation of Molecular Targets and Pathways (In Vitro)

Elucidating the molecular targets and cellular pathways affected by a compound is fundamental to understanding its mechanism of action. For pyrazole derivatives, in vitro studies often employ techniques like western blotting and cell cycle analysis to investigate their effects on cancer cell lines.

Specific data on the molecular targets and pathways modulated by this compound is currently limited. However, research on other pyrazole-based kinase inhibitors provides valuable insights. For example, pyrazole-derived CDK2 inhibitors have been shown to induce cell cycle arrest, typically at the G1 or S and G2/M phases, and promote apoptosis in cancer cells. Mechanistic studies revealed that these effects are often associated with the reduced phosphorylation of key proteins like retinoblastoma (Rb). Similarly, inhibitors of the VEGF-VEGFR-2 signaling pathway have been shown to block the phosphorylation of downstream kinases such as ERK1/2, JNK, and p38, thereby inhibiting endothelial cell proliferation and migration, which are crucial for angiogenesis. Future in vitro studies on this compound would be necessary to identify its specific molecular interactions and effects on cellular signaling cascades.

Future Perspectives and Research Directions for N Butyl 4 Nitro 1h Pyrazole 5 Carboxamide

Exploration of Novel Biological Targets and Therapeutic Applications

The inherent biological activity of the pyrazole (B372694) nucleus suggests that N-butyl-4-nitro-1H-pyrazole-5-carboxamide and its analogs could modulate a variety of biological targets, opening doors to new therapeutic applications. jocpr.com Future research will likely focus on a systematic exploration of these potential targets.

One promising area of investigation is oncology . Numerous pyrazole-5-carboxamide derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. nih.govmdpi.comnih.gov For instance, certain analogs have shown inhibitory effects on kinases crucial for cancer progression, such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). mdpi.com The exploration of this compound's potential as a kinase inhibitor, particularly in hematological malignancies like acute myeloid leukemia (AML), warrants further investigation. mdpi.com Additionally, some pyrazole derivatives have been found to target fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.gov The potential for this compound to act as an FGFR inhibitor, especially in cancers with known FGFR aberrations, is a compelling avenue for future studies. nih.gov

Another key area is in the treatment of inflammatory diseases . The pyrazole scaffold is present in well-known anti-inflammatory drugs, and novel pyrazole carboxamides continue to be explored for their potential to modulate inflammatory pathways. nih.gov Investigating the inhibitory activity of this compound against key inflammatory mediators would be a logical next step.

Furthermore, the discovery of pyrazole-4-carboxamides as potent inhibitors of succinate-ubiquinone oxidoreductase (SQR) , a vital enzyme in the mitochondrial electron transport chain, opens up possibilities for developing novel antibacterial and antifungal agents. nih.govnih.gov The unique electronic properties conferred by the nitro group in this compound could be leveraged to design potent SQR inhibitors with high selectivity.

Finally, the potential for pyrazole derivatives to interact with DNA suggests another therapeutic modality. nih.gov Some pyrazole-3-carboxamides have been shown to bind to the minor groove of DNA and induce DNA cleavage, indicating their potential as DNA-targeting anticancer agents. nih.gov

Table 1: Potential Biological Targets and Therapeutic Applications

Biological Target Family Specific Examples Potential Therapeutic Application
Protein Kinases FLT3, CDK2/4, FGFR Acute Myeloid Leukemia, Various Cancers
Inflammatory Mediators Cyclooxygenases (COX) Inflammatory Disorders
Mitochondrial Enzymes Succinate-ubiquinone oxidoreductase (SQR) Bacterial and Fungal Infections
Nucleic Acids DNA (minor groove) Oncology

Development of Advanced Synthetic Routes for Complex Analogs

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic routes for generating a diverse library of complex analogs is crucial. Future synthetic efforts will likely focus on modular approaches that allow for the systematic variation of each component of the molecule.

A key synthetic challenge is the regioselective synthesis of the pyrazole core. Modern synthetic methods, such as the cyclocondensation of functionalized enones with substituted hydrazines, can provide precise control over the substitution pattern on the pyrazole ring. rsc.org Further advancements in catalytic methods could streamline the synthesis of the 4-nitropyrazole scaffold.

The functionalization of the N-butyl group on the carboxamide offers a straightforward way to modulate the compound's physicochemical properties. The development of parallel synthesis techniques would enable the rapid generation of a library of amides with varying alkyl and aryl substituents, allowing for a thorough investigation of how this position influences biological activity and pharmacokinetic properties.

Furthermore, late-stage functionalization techniques could be employed to introduce chemical diversity into the pyrazole core of advanced intermediates. This would involve the development of selective C-H activation or cross-coupling methodologies that are compatible with the existing functional groups on the molecule, enabling the synthesis of highly complex and novel analogs that are not accessible through traditional methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of novel therapeutic agents. nih.gov For this compound, these computational tools can be leveraged at multiple stages of the drug discovery process.

De novo drug design algorithms can be employed to generate novel pyrazole carboxamide structures with desired pharmacological profiles. nih.gov By training these models on large datasets of known bioactive molecules, it is possible to generate new chemical entities that are predicted to have high affinity for a specific biological target and favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogs. frontiersin.org By identifying the key molecular descriptors that correlate with potency, these models can guide the selection of the most promising candidates for synthesis and experimental testing, thereby accelerating the optimization process.

ML can also be applied to optimize synthetic routes. nih.gov By analyzing vast reaction databases, ML algorithms can predict the optimal reaction conditions for the synthesis of complex analogs, reducing the time and resources required for chemical synthesis.

Table 2: Applications of AI and ML in the Development of this compound Analogs

AI/ML Application Description Potential Impact
De Novo Design Generates novel molecular structures with desired properties. Accelerates the discovery of new lead compounds.
QSAR Modeling Predicts the biological activity of virtual compounds. Prioritizes synthetic efforts on the most promising candidates.
Synthetic Route Optimization Predicts optimal reaction conditions for chemical synthesis. Reduces the time and cost of analog synthesis.

Rational Lead Optimization Strategies Based on Comprehensive SAR

A systematic and comprehensive Structure-Activity Relationship (SAR) study will be fundamental to the successful optimization of this compound as a lead compound. This will involve the synthesis and biological evaluation of a carefully designed library of analogs to elucidate the role of each structural component.

The N-substituent on the pyrazole ring is a critical determinant of biological activity. Varying the nature of this substituent (e.g., from alkyl to aryl or heteroaryl) can significantly impact target engagement and selectivity. nih.gov

The nitro group at the C4 position is expected to have a profound effect on the electronic properties of the pyrazole ring and its interactions with biological targets. A detailed SAR study would involve replacing the nitro group with other electron-withdrawing or electron-donating groups to understand its contribution to activity.

The substituent at the C5 position , in this case, the N-butyl carboxamide, is another key handle for optimization. Modifications to the length and branching of the alkyl chain, or its replacement with cyclic or aromatic moieties, will likely influence the compound's potency and pharmacokinetic properties. drugdesign.org

Finally, the substituents at other positions of the pyrazole ring can be systematically varied to fine-tune the compound's activity and properties. For example, the introduction of small alkyl or halogen groups can modulate lipophilicity and metabolic stability.

Translational Research Opportunities (Pre-clinical Stage)

Once a lead candidate with promising in vitro activity and a well-defined SAR has been identified, the focus will shift to translational research to evaluate its potential as a clinical drug candidate. This will involve a series of preclinical studies to assess its efficacy, safety, and pharmacokinetic profile.

In vivo efficacy studies in relevant animal models of disease will be essential to demonstrate the therapeutic potential of the lead compound. For example, if the compound is being developed as an anticancer agent, its efficacy would be evaluated in xenograft models of human tumors.

A comprehensive safety and toxicology assessment will be required to identify any potential adverse effects. This will include studies to evaluate acute and chronic toxicity, as well as genotoxicity and cardiotoxicity.

Pharmacokinetic studies will be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This information is crucial for determining the appropriate dosing regimen for future clinical trials.

The successful completion of these preclinical studies would provide the necessary data to support an Investigational New Drug (IND) application and the initiation of clinical trials in humans. The development of a pyrazole carboxamide like BKI-1708 for cryptosporidiosis highlights the potential for this class of compounds to progress through the preclinical pipeline. bioworld.com

Q & A

Q. Optimization strategies :

  • Temperature control : Lower temperatures during nitration minimize byproducts .
  • Microwave irradiation : Reduces reaction time by 30–50% for carboxamide coupling steps .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:
A combination of techniques is required for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., nitro group at C4: δ ~8.5 ppm) and confirms butyl chain integration .
    • 2D NMR (HSQC, HMBC) : Resolves connectivity ambiguities, especially in crowded pyrazole regions .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement, critical for resolving stereochemical uncertainties .

How do structural modifications at the pyrazole ring's 4-nitro and N-butyl positions influence the compound's bioactivity?

Answer:

  • 4-Nitro group : Enhances electrophilicity, improving binding to biological targets (e.g., enzyme active sites). Replacement with electron-withdrawing groups (e.g., Cl) reduces activity in comparative studies .
  • N-Butyl chain : Hydrophobic interactions with protein pockets increase bioavailability. Shorter chains (e.g., methyl) diminish potency due to reduced van der Waals interactions .
  • Synergistic effects : The nitro-carboxamide combination enhances target specificity, as observed in analogues with similar substituents .

Q. Table 1: Bioactivity Trends in Structural Analogues

ModificationTarget Affinity (IC₅₀)Reference
4-Nitro, N-butyl12 µM
4-Chloro, N-methyl>100 µM
4-Cyano, N-butyl28 µM

What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Predicts binding modes to receptors (e.g., kinases) using PyMOL for visualization .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with activity data from analogues .

Q. Key considerations :

  • Force field selection : OPLS-AA/M provides accurate energy minimization for nitro groups .
  • Solvation models : Implicit solvent (e.g., PBSA) improves affinity predictions .

What are the common impurities encountered during the synthesis, and how can they be identified and mitigated?

Answer:

  • Byproducts :
    • Nitro positional isomers : Formed during nitration; identified via HPLC retention time shifts .
    • Unreacted precursors : Detected by TLC (Rf comparison) and removed via recrystallization .
  • Mitigation strategies :
    • Stepwise quenching : Neutralizes excess nitrating agents to prevent over-nitration .
    • Catalyst screening : Pd/C reduces debenzylation side reactions in carboxamide formation .

How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure derived from spectroscopic data?

Answer:

  • SHELX refinement : Resolves bond length/angle discrepancies (e.g., nitro group orientation) via least-squares minimization .
  • Twinned data handling : SHELXL corrects for crystal twinning, common in nitro-substituted heterocycles .
  • Validation tools : PLATON checks for missed symmetry and hydrogen bonding patterns .

Case study : A related N-benzyl nitro-pyrazole carboxamide showed 0.02 Å bond length accuracy after SHELX refinement .

What strategies can address discrepancies in biological activity data across different studies involving this compound?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .
  • Structural validation : Confirm compound identity via NMR and HRMS before bioassays .

What are the recommended storage conditions to ensure the compound's stability over extended periods?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Solubility considerations : Lyophilize for long-term storage; DMSO stock solutions stable for 6 months at –80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.